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Compound of Interest

Compound Name:
3-Methyl-5-oxo-5-phenylpentanoic

acid

Cat. No.: B051233 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols
Introduction
3-Methyl-5-oxo-5-phenylpentanoic acid is a valuable bifunctional molecule serving as a key

intermediate in the synthesis of various organic compounds. Its structure, featuring both a

carboxylic acid and a ketone functional group, allows for a range of chemical transformations,

making it a versatile building block in medicinal chemistry and fragrance development. This

document provides detailed application notes and protocols for the use of 3-methyl-5-oxo-5-
phenylpentanoic acid, with a specific focus on its application in the synthesis of the fragrance

ingredient 4-methyl-2-phenyl-tetrahydro-2H-pyran, commercially known as Doremox.

Physicochemical Properties of 3-Methyl-5-oxo-5-
phenylpentanoic Acid
A summary of the key physical and chemical properties is provided below. This information is

crucial for handling, reaction setup, and characterization.
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Property Value

CAS Number 2840-61-1

Molecular Formula C₁₂H₁₄O₃

Molecular Weight 206.24 g/mol

Appearance Off-white solid

Purity Typically ≥97%

Application in Fragrance Synthesis: Preparation of
Doremox
3-Methyl-5-oxo-5-phenylpentanoic acid is a precursor for the synthesis of 4-methyl-2-phenyl-

tetrahydro-2H-pyran (Doremox), a compound valued in the fragrance industry for its rosy,

green, and fresh scent. The synthetic pathway involves a two-step process: the reduction of

both the ketone and carboxylic acid functionalities, followed by an acid-catalyzed

intramolecular cyclization.

Synthetic Workflow Overview
The overall transformation from the starting keto acid to the final tetrahydropyran is depicted in

the following workflow diagram.
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Synthesis of Doremox

3-Methyl-5-oxo-5-
phenylpentanoic acid

Step 1: Reduction
(Diol Formation)

Reducing Agent
(e.g., NaBH₄, LiAlH₄)

3-Methyl-1-phenyl-
pentane-1,5-diol

Step 2: Intramolecular
Cyclization

Acid Catalyst
(e.g., p-TSA)

4-Methyl-2-phenyl-
tetrahydro-2H-pyran

(Doremox)

Click to download full resolution via product page

Caption: Synthetic workflow for Doremox.

Experimental Protocols
The following are detailed protocols for the key synthetic steps.

Protocol 1: Reduction of 3-Methyl-5-oxo-5-
phenylpentanoic Acid to 3-Methyl-1-phenylpentane-1,5-
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diol
This procedure outlines the reduction of the starting keto acid to the corresponding diol.

Materials:

3-Methyl-5-oxo-5-phenylpentanoic acid

Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)

Anhydrous tetrahydrofuran (THF) or Diethyl ether

1 M Hydrochloric acid (HCl)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous magnesium sulfate (MgSO₄)

Round-bottom flask

Magnetic stirrer

Reflux condenser (if heating is required)

Separatory funnel

Procedure:

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-
Methyl-5-oxo-5-phenylpentanoic acid (1.0 eq) in anhydrous THF.

Cool the solution to 0 °C using an ice bath.

Slowly add a suitable reducing agent, such as sodium borohydride (for the ketone) followed

by a stronger reducing agent like LiAlH₄ (for the carboxylic acid) (typically 2-3 eq in total), in

portions to control the reaction temperature.

After the addition is complete, allow the reaction to warm to room temperature and stir for

12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
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Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess

reducing agent by the slow addition of water, followed by 1 M HCl until the solution is acidic.

Extract the aqueous layer with diethyl ether (3 x 50 mL).

Combine the organic layers, wash with saturated aqueous NaHCO₃ solution and brine, then

dry over anhydrous MgSO₄.

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the

crude 3-methyl-1-phenylpentane-1,5-diol.

Expected Yield: 75-85% (based on similar reductions).

Protocol 2: Acid-Catalyzed Intramolecular Cyclization to
4-Methyl-2-phenyl-tetrahydro-2H-pyran (Doremox)
This protocol describes the cyclization of the intermediate diol to the final product.

Materials:

3-Methyl-1-phenylpentane-1,5-diol (from Protocol 1)

p-Toluenesulfonic acid (p-TSA) or another acid catalyst

Toluene or Dichloromethane

Dean-Stark apparatus (if using toluene)

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Anhydrous sodium sulfate (Na₂SO₄)

Silica gel for column chromatography

Procedure:

Dissolve the crude 3-methyl-1-phenylpentane-1,5-diol (1.0 eq) in toluene in a round-bottom

flask equipped with a Dean-Stark apparatus and a reflux condenser.
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Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).

Heat the mixture to reflux and continue heating until no more water is collected in the Dean-

Stark trap (typically 4-8 hours).

Cool the reaction mixture to room temperature and wash with saturated aqueous NaHCO₃

solution to neutralize the acid catalyst.

Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

Filter the drying agent and remove the solvent under reduced pressure.

Purify the crude product by silica gel column chromatography (eluent: hexane/ethyl acetate

gradient) to afford pure 4-methyl-2-phenyl-tetrahydro-2H-pyran.

Expected Yield: 70-80% (based on similar cyclizations).

Data Presentation
The following table summarizes the expected quantitative data for the synthesis of Doremox.

Parameter Value

Overall Yield 50-70% (over two steps)

Purity of Final Product >98% (after chromatography)

Boiling Point of Doremox 265.3 °C at 760 mmHg[1]

Density of Doremox 0.97 g/cm³[1]

Characterization of 4-Methyl-2-phenyl-tetrahydro-
2H-pyran (Doremox)
Spectroscopic data is essential for the confirmation of the final product's structure.
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Spectroscopy Expected Data

¹H NMR (CDCl₃, δ)

Peaks corresponding to the aromatic protons

(phenyl group), the methine proton at C2, the

methyl group at C4, and the methylene protons

of the tetrahydropyran ring.

¹³C NMR (CDCl₃, δ)

Resonances for the aromatic carbons, the

carbons of the tetrahydropyran ring, and the

methyl carbon.

Mass Spectrum (m/z)
Molecular ion peak corresponding to C₁₂H₁₆O

(M⁺ = 176.26).

Mechanism of Action (Odor Profile)
As a fragrance ingredient, the "mechanism of action" of Doremox is not pharmacological but

rather relates to its olfactory properties. It interacts with olfactory receptors in the nasal cavity to

elicit the perception of a specific scent.
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Olfactory Perception

Doremox Molecule

Binding to
Olfactory Receptors

Signal Transduction
in Olfactory Neuron

Signal Transmission
to Olfactory Bulb

Perception of Scent
(Rosy, Green) in Brain

Click to download full resolution via product page

Caption: Olfactory perception pathway.

The odor profile of Doremox is characterized by:

Top Notes: Fresh, green

Heart Notes: Rosy, floral

Base Notes: Woody undertones

This makes it a versatile ingredient in various perfume compositions, adding a fresh and floral

character.
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Conclusion
3-Methyl-5-oxo-5-phenylpentanoic acid serves as a practical and efficient starting material

for the synthesis of the valuable fragrance component, Doremox. The described two-step

reduction and cyclization protocol provides a clear pathway for its preparation. The detailed

experimental procedures and expected data will be a valuable resource for researchers in

synthetic organic chemistry and fragrance development. Further optimization of reaction

conditions may lead to improved yields and stereoselectivity, offering avenues for future

research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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